1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonyl and tetrahydrofuran groups. The synthetic route typically starts with the preparation of the pyrrolidine core, followed by functionalization to introduce the sulfonyl and tetrahydrofuran moieties. Reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Scientific Research Applications
1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The tetrahydrofuran moiety can contribute to the overall stability and solubility of the compound in biological systems .
Comparison with Similar Compounds
Similar compounds include those with pyrrolidine, sulfonyl, and tetrahydrofuran moieties, such as:
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Sulfonylureas: Widely used in medicinal chemistry for their hypoglycemic effects.
Properties
Molecular Formula |
C22H31N3O5S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O5S/c1-16-8-10-24(11-9-16)31(28,29)20-6-4-18(5-7-20)25-15-17(13-21(25)26)22(27)23-14-19-3-2-12-30-19/h4-7,16-17,19H,2-3,8-15H2,1H3,(H,23,27) |
InChI Key |
ZHHGESMXUQVUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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